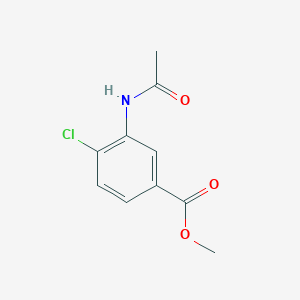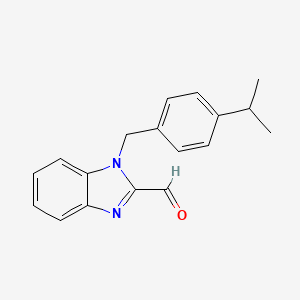![molecular formula C18H18ClNO2 B5861145 2-[(4-chloro-2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5861145.png)
2-[(4-chloro-2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chloro-2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline, also known as TIQ-A, is a small molecule that has been extensively studied for its potential applications in scientific research. TIQ-A is a tetrahydroisoquinoline derivative that has been shown to have a range of biochemical and physiological effects.
作用機序
The exact mechanism of action of 2-[(4-chloro-2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is thought to act as a modulator of various signaling pathways. 2-[(4-chloro-2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has been shown to activate the ERK1/2 signaling pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-kB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
2-[(4-chloro-2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have a range of biochemical and physiological effects. It has been shown to increase the production of various cytokines and chemokines, which are involved in immune responses. It has also been shown to increase the expression of various genes involved in cell proliferation and survival. In addition, 2-[(4-chloro-2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have vasodilatory effects, which could be useful in the treatment of cardiovascular diseases.
実験室実験の利点と制限
One of the main advantages of 2-[(4-chloro-2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is its ability to modulate various signaling pathways, which makes it a useful tool for investigating the mechanisms of action of various drugs. However, 2-[(4-chloro-2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has some limitations for lab experiments. It has been shown to have low solubility in aqueous solutions, which can make it difficult to work with in some experiments. In addition, 2-[(4-chloro-2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have some cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-[(4-chloro-2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of more efficient synthesis methods for 2-[(4-chloro-2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline, which could increase its availability for research. Another area of interest is the investigation of the effects of 2-[(4-chloro-2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline on various diseases, such as cancer and cardiovascular diseases. Finally, further studies are needed to fully understand the mechanisms of action of 2-[(4-chloro-2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline and its potential applications in scientific research.
合成法
The synthesis of 2-[(4-chloro-2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline involves the reaction of 4-chloro-2-methylphenol with 2-bromoacetyl bromide in the presence of sodium hydride. The resulting intermediate is then reacted with tetrahydroisoquinoline in the presence of sodium hydride, and the product is purified using column chromatography. The yield of 2-[(4-chloro-2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is typically around 50%.
科学的研究の応用
2-[(4-chloro-2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential applications in scientific research. It has been shown to have a range of effects on various biological systems, including the nervous system, cardiovascular system, and immune system. 2-[(4-chloro-2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has been used in studies investigating the role of various signaling pathways in these systems, as well as in studies investigating the mechanisms of action of various drugs.
特性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-13-10-16(19)6-7-17(13)22-12-18(21)20-9-8-14-4-2-3-5-15(14)11-20/h2-7,10H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIHJBUYOLOEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5861077.png)


![1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene](/img/structure/B5861099.png)
![2,4-dichloro-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5861100.png)


![N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)acetamide](/img/structure/B5861121.png)
![{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5861139.png)
![1-{[3-(1-piperidinyl)-1-benzofuran-2-yl]carbonyl}piperidine](/img/structure/B5861143.png)

![1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5861157.png)
![5-[5-(4-chlorophenyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5861159.png)
